molecular formula C7H5BrClNO B6213977 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde CAS No. 2731008-61-8

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde

Cat. No. B6213977
CAS RN: 2731008-61-8
M. Wt: 234.5
InChI Key:
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde (6-BCMPC) is an organobromide compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. It is an important building block in organic synthesis and has a wide range of applications in the chemical industry. 6-BCMPC is a highly reactive compound and can be easily synthesized from commercially available starting materials.

Scientific Research Applications

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It has also been used in the synthesis of heterocyclic compounds, such as pyridine and quinoline derivatives, as well as in the synthesis of polymersization catalysts, surfactants, and other organic compounds. 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances.

Mechanism of Action

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde is a highly reactive compound and can be easily synthesized from commercially available starting materials. The reaction of bromoacetaldehyde with chloroacetaldehyde in the presence of a base catalyst produces 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde as the major product in high yields. This reaction is believed to occur through a nucleophilic substitution mechanism, where the bromoacetaldehyde acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde are not well understood. However, it has been shown to have some potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. It has also been shown to possess antioxidant and cytotoxic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde in lab experiments include its high reactivity, low cost, and ease of synthesis. It is also a relatively safe compound to use in experiments, as it does not produce any toxic byproducts. However, 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde is a highly reactive compound and can be easily degraded by light, heat, and oxygen. Therefore, it must be handled with care and stored in a cool, dark place.

Future Directions

The future directions for 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde include further exploration of its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory effects. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Lastly, further research could be conducted to explore the potential of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde as a catalyst in the synthesis of polymers and other organic compounds.

Synthesis Methods

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde can be synthesized by a variety of methods. The most common method is the reaction of bromoacetaldehyde with chloroacetaldehyde in the presence of a base catalyst. This reaction produces 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde as the major product in high yields. Other methods for the synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde include the reaction of bromoacetaldehyde with chloroacetaldehyde in the presence of a Lewis acid, the reaction of bromoacetaldehyde and chloroacetaldehyde in the presence of an amine, and the reaction of bromoacetaldehyde and chloroacetaldehyde in the presence of a metal halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde involves the introduction of a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a formyl group at the 2nd position of a pyridine ring. This can be achieved through a series of reactions starting from a suitable precursor compound.", "Starting Materials": [ "3-chloro-5-methylpyridine", "bromine", "sodium hydroxide", "dimethylformamide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "potassium permanganate", "acetic acid", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Bromination of 3-chloro-5-methylpyridine using bromine and sodium hydroxide in dimethylformamide to obtain 6-bromo-3-chloro-5-methylpyridine", "Step 2: Nitration of 6-bromo-3-chloro-5-methylpyridine using sulfuric acid and sodium nitrite to obtain 6-bromo-3-chloro-5-methyl-2-nitropyridine", "Step 3: Reduction of 6-bromo-3-chloro-5-methyl-2-nitropyridine using sodium bisulfite and sodium carbonate to obtain 6-bromo-3-chloro-5-methyl-2-aminopyridine", "Step 4: Formylation of 6-bromo-3-chloro-5-methyl-2-aminopyridine using acetic anhydride and hydrochloric acid to obtain 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid", "Step 5: Oxidation of 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid using potassium permanganate and acetic acid to obtain 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde", "Step 6: Reduction of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde using sodium borohydride and methanol to obtain the final product, 6-bromo-3-chloro-5-methylpyridine-2-carbinol" ] }

CAS RN

2731008-61-8

Molecular Formula

C7H5BrClNO

Molecular Weight

234.5

Purity

95

Origin of Product

United States

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